Cas no 2138507-56-7 (methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate)

Methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate is a novel heterocyclic compound featuring a 1,2,3-triazole core substituted with an amino group at the 4-position, linked to a hydroxypropanoate ester moiety. This structure combines the reactivity of the triazole ring with the versatility of the hydroxy ester group, making it a valuable intermediate in medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functionalities enhances its potential for further derivatization, enabling applications in the development of bioactive molecules, such as enzyme inhibitors or antimicrobial agents. Its ester group improves solubility in organic solvents, facilitating purification and handling. The compound's balanced polarity and functional group diversity make it suitable for use in drug discovery and material science research.
methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate structure
2138507-56-7 structure
Product Name:methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate
CAS No:2138507-56-7
MF:C6H10N4O3
MW:186.168600559235
CID:6079749
PubChem ID:165718330
Update Time:2025-07-02

methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate
    • EN300-1114651
    • 2138507-56-7
    • Inchi: 1S/C6H10N4O3/c1-13-6(12)4(11)2-10-3-5(7)8-9-10/h3-4,11H,2,7H2,1H3
    • InChI Key: SLDHSZZYPLUFRD-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)CN1C=C(N)N=N1

Computed Properties

  • Exact Mass: 186.07529019g/mol
  • Monoisotopic Mass: 186.07529019g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 103Ų

methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1114651-0.05g
methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate
2138507-56-7 95%
0.05g
$1008.0 2023-10-27
Enamine
EN300-1114651-0.1g
methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate
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Enamine
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2138507-56-7 95%
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Enamine
EN300-1114651-0.5g
methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate
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Enamine
EN300-1114651-1.0g
methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate
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$1315.0 2023-06-09
Enamine
EN300-1114651-2.5g
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2138507-56-7 95%
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Enamine
EN300-1114651-5.0g
methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate
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Enamine
EN300-1114651-10.0g
methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate
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Enamine
EN300-1114651-1g
methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate
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Enamine
EN300-1114651-5g
methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate
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methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate Related Literature

Additional information on methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate

Exploring the Potential of Methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate (CAS No. 2138507-56-7) in Modern Research

The compound methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate (CAS No. 2138507-56-7) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and biochemical research. This heterocyclic compound, featuring a 1,2,3-triazole core, is part of a growing class of molecules investigated for their bioactive potential. Researchers are particularly interested in its hydroxypropanoate ester moiety, which may contribute to enhanced solubility and metabolic stability—a critical factor in drug development.

In the context of current scientific trends, the demand for triazole derivatives has surged, driven by their versatility in medicinal chemistry and bioconjugation. The 4-amino-1H-1,2,3-triazole group in this compound is a notable scaffold, often explored for its role in enzyme inhibition and molecular recognition. A 2023 study highlighted triazole-containing compounds as promising candidates for targeting protein-protein interactions, a hot topic in cancer therapeutics and infectious disease research.

The synthesis of CAS 2138507-56-7 typically involves click chemistry strategies, aligning with the industry's shift toward green chemistry principles. Its methyl ester functionality offers synthetic flexibility, enabling further derivatization for structure-activity relationship (SAR) studies. This adaptability makes it valuable for designing small-molecule probes or preclinical drug candidates, addressing frequent search queries like "triazole-based drug discovery" or "modified amino acid applications."

From a pharmacokinetic perspective, the hydroxypropanoate segment may influence cell permeability and oral bioavailability—key concerns in recent forum discussions about bioactive molecule optimization. Computational models suggest this compound could interact with kinase domains or G-protein-coupled receptors, though experimental validation remains ongoing. Such hypotheses resonate with trending searches on "AI-driven compound screening" and "fragment-based drug design."

Beyond therapeutics, methyl 3-(4-amino-1H-1,2,3-triazol-1-yl)-2-hydroxypropanoate has potential in material science, particularly in designing smart polymers or biodegradable coatings. Its hydrogen-bonding capacity and thermal stability are under investigation for nanotechnology applications, reflecting broader interest in "multifunctional organic building blocks."

Quality control of CAS 2138507-56-7 relies on advanced analytical techniques like HPLC-MS and NMR spectroscopy, ensuring purity for research use. As interest grows in "high-purity specialty chemicals," suppliers emphasize batch-to-batch consistency—a priority for academic and industrial users alike.

In summary, this compound exemplifies the convergence of structural ingenuity and application diversity in modern chemistry. Its ongoing study addresses pressing questions in drug development pipelines and functional material design, making it a compelling subject for researchers navigating the frontiers of molecular science.

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